molecular formula C11H23ClN2O2 B599298 (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride CAS No. 1222106-99-1

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B599298
CAS No.: 1222106-99-1
M. Wt: 250.767
InChI Key: UTFFBNCKEZSWAK-FVGYRXGTSA-N
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Description

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Scientific Research Applications

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the piperazine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while substitution reactions can introduce various functional groups into the piperazine ring.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, widely used in medicinal chemistry.

    1,4-Diazepane: A similar six-membered ring with two nitrogen atoms.

    Morpholine: Another heterocyclic compound with a similar structure but different properties.

Uniqueness

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFFBNCKEZSWAK-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662476
Record name tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222106-99-1
Record name tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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